molecular formula C11H12N2O B2765609 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile CAS No. 2200885-45-4

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

Cat. No.: B2765609
CAS No.: 2200885-45-4
M. Wt: 188.23
InChI Key: SHQMBXJHRINBOR-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C11H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

The synthesis of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with cyclopropyl ethyl ether and a cyanide source. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science. Detailed studies are required to elucidate the precise mechanisms.

Comparison with Similar Compounds

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can be compared with other pyridine derivatives, such as:

    3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile: Similar in structure but with different positional isomerism.

    2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile: Another positional isomer with distinct chemical properties.

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(10-2-3-10)14-11-6-9(7-12)4-5-13-11/h4-6,8,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQMBXJHRINBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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